

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with GSK-4716

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Compound of Interest		
Compound Name:	GSK-4716	
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Introduction

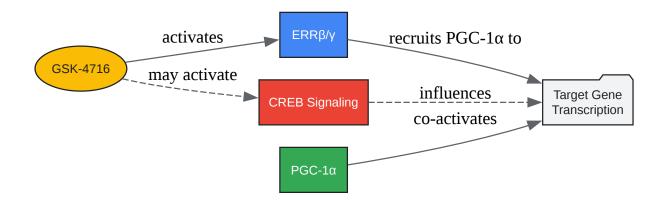
GSK-4716 is a potent and selective synthetic agonist of the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ).[1] These orphan nuclear receptors are key regulators of cellular metabolism, energy homeostasis, and mitochondrial function.[2][3] Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins, such as ERRβ and ERRγ, with specific DNA sequences in the genome.[4][5] By treating cells with **GSK-4716**, researchers can activate ERRβ/γ and subsequently perform a ChIP assay to identify the genomic binding sites of these receptors and elucidate their target genes. This application note provides a detailed protocol for performing a ChIP assay with **GSK-4716** treatment in cultured cells, along with data presentation and visualization of the associated signaling pathway.

Signaling Pathway

GSK-4716, as an agonist, binds to and activates ERR β and ERR γ . Once activated, these receptors can recruit coactivators, a key one being Peroxisome proliferator-activated receptorgamma coactivator-1 alpha (PGC-1 α), to the promoter regions of their target genes.[6][7] This complex then modulates the transcription of genes involved in various metabolic processes,



including mitochondrial biogenesis and fatty acid oxidation.[1][8] In some contexts, **GSK-4716** has also been shown to be involved in the activation of the CREB signaling pathway.[9]



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Caption: GSK-4716 signaling pathway.

Experimental Protocols

This section provides a detailed methodology for a ChIP assay following treatment of cultured mammalian cells with **GSK-4716**.

Materials

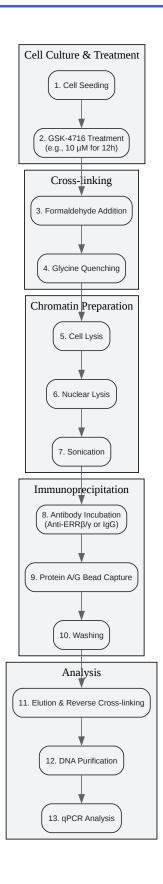
- GSK-4716 (dissolved in DMSO)
- Mammalian cell line of interest (e.g., HepG2, AML12, C2C12)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Formaldehyde (37% solution)
- Glycine (1.25 M solution)
- Cell lysis buffer
- Nuclear lysis buffer



- · ChIP dilution buffer
- · Protease inhibitor cocktail
- ChIP-validated anti-ERRβ or anti-ERRγ antibody
- Normal IgG (as a negative control)
- Protein A/G magnetic beads
- Wash buffers (low salt, high salt, LiCl)
- TE buffer
- Elution buffer
- RNase A
- Proteinase K
- DNA purification kit
- qPCR primers for target gene promoters and a negative control region
- SYBR Green qPCR master mix

Experimental Workflow





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Caption: Chromatin Immunoprecipitation (ChIP) workflow with **GSK-4716**.



Detailed Procedure

- 1. Cell Culture and GSK-4716 Treatment:
- Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.
- Treat the cells with GSK-4716 at a final concentration of 10 μM (or an optimized concentration for your cell line) for 12 hours.[3] A vehicle control (DMSO) should be run in parallel.
- 2. Cross-linking:
- Add formaldehyde directly to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.[10]
- Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[10]
- 3. Cell Lysis and Chromatin Shearing:
- · Wash the cells twice with ice-cold PBS.
- Scrape the cells in PBS and pellet them by centrifugation.
- Resuspend the cell pellet in cell lysis buffer containing protease inhibitors and incubate on ice.
- Pellet the nuclei and resuspend in nuclear lysis buffer with protease inhibitors.
- Shear the chromatin to an average size of 200-1000 bp by sonication. Optimization of sonication conditions is critical for a successful ChIP experiment.[4]
- 4. Immunoprecipitation:
- Centrifuge the sonicated chromatin to pellet debris and transfer the supernatant to a new tube.



- Dilute the chromatin with ChIP dilution buffer. Save a small aliquot as "input" control.
- Pre-clear the chromatin with Protein A/G magnetic beads.
- Add a ChIP-validated anti-ERRβ or anti-ERRγ antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation. For the negative control, add an equivalent amount of normal IgG.
- Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
- 5. Washing and Elution:
- Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound chromatin.
- Elute the chromatin from the beads using elution buffer.
- 6. Reverse Cross-linking and DNA Purification:
- Add NaCl to the eluted samples and the input control and incubate at 65°C for several hours to reverse the cross-links.
- Treat the samples with RNase A and then Proteinase K.
- Purify the DNA using a DNA purification kit.
- 7. qPCR Analysis:
- Perform qPCR using SYBR Green master mix with primers designed to amplify specific promoter regions of putative ERRβ/y target genes and a negative control region (a gene desert or a gene not expected to be regulated by ERRβ/y).[11]
- Analyze the qPCR data to determine the fold enrichment of target DNA in the ERRβ/γ immunoprecipitated samples compared to the IgG control.

Data Presentation



The quantitative data from the ChIP-qPCR should be presented in a clear and structured table. The fold enrichment is typically calculated as a percentage of the input DNA, normalized to the IgG control.

Table 1: Representative ChIP-qPCR Data for ERRy Binding to Target Gene Promoters after **GSK-4716** Treatment

Target Gene	GSK-4716 Treatment (10 µM)	Fold Enrichment (vs. lgG)	Putative Function
TFR2[3]	+	5.8	Transferrin Receptor 2
PGC-1α (Ppargc1a)[1]	+	4.2	Transcriptional Coactivator
Cpt1b[1]	+	3.5	Carnitine Palmitoyltransferase 1B
Atp5b[1]	+	3.1	ATP Synthase F1 Subunit Beta
Negative Control Region	+	1.1	-
TFR2	- (Vehicle)	1.5	Transferrin Receptor 2

Note: The fold enrichment values presented are representative and based on published findings. Actual results may vary depending on the cell type, experimental conditions, and antibody used.

Conclusion

The combination of GSK-4716 treatment and Chromatin Immunoprecipitation provides a robust method for identifying the direct genomic targets of ERR β and ERR γ . The detailed protocol and workflow presented here offer a comprehensive guide for researchers to investigate the transcriptional regulatory networks controlled by these important nuclear receptors, ultimately aiding in the understanding of their physiological roles and their potential as therapeutic targets.



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